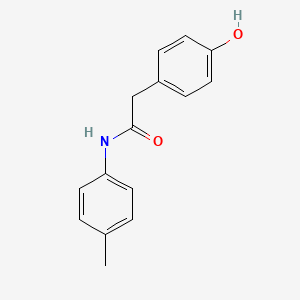

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide

Description

Properties

CAS No. |

58609-19-1 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C15H15NO2/c1-11-2-6-13(7-3-11)16-15(18)10-12-4-8-14(17)9-5-12/h2-9,17H,10H2,1H3,(H,16,18) |

InChI Key |

CUCMGNPNNJSTNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using 2-(4-Hydroxyphenyl)acetyl Chloride and 4-Methylaniline

One common approach involves the acylation of 4-methylaniline (p-toluidine) with 2-(4-hydroxyphenyl)acetyl chloride under controlled conditions:

Step 1: Preparation of 2-(4-Hydroxyphenyl)acetyl Chloride

This intermediate can be prepared by reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions to form the corresponding acyl chloride.Step 2: Amidation Reaction

The acyl chloride is then reacted with 4-methylaniline in an inert solvent such as dichloromethane or dioxane at low to room temperature, often in the presence of a base like triethylamine to neutralize the generated HCl.Workup and Purification

After completion, the reaction mixture is quenched with water, and the product is extracted with organic solvents, washed, dried, and purified by recrystallization or chromatography.

This method provides good yields and allows for control over purity and reaction parameters.

Reaction of 4-Hydroxyacetanilide with 4-Methylphenyl Isocyanate

Another method involves the reaction between 4-hydroxyacetanilide and 4-methylphenyl isocyanate:

Mechanism

The nucleophilic amine group of 4-hydroxyacetanilide attacks the electrophilic carbon of the isocyanate, forming the corresponding urea derivative, which upon rearrangement and under specific conditions yields the acetamide product.Conditions

This reaction is typically carried out under controlled temperature with stirring, sometimes in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).Advantages

This route can offer selectivity and avoids the need for acyl chloride intermediates, potentially reducing side reactions.

Synthesis via Nitrostyrene Intermediates and Reduction

A more complex synthetic pathway involves:

Step 1: Synthesis of 2-(4-Hydroxyphenyl)-nitroethane

Prepared by Michael addition or condensation reactions involving nitrostyrene derivatives.Step 2: Reduction of Nitro Group

Using reducing agents such as sodium borohydride (NaBH₄) or aluminum amalgam (Al/Hg) in aqueous methanol to convert the nitro group to an amine.Step 3: Acylation

The resulting amine is then acylated with 4-methylphenyl acyl derivatives to form the target acetamide.

Reaction Conditions and Optimization

Solvents : Common solvents include dry dioxane, dichloromethane, ethyl acetate, and DMF.

Temperature : Reactions are generally conducted at room temperature to reflux conditions (25–100 °C), depending on reactants and solvents.

Reaction Time : Varies from 1 hour to several days (e.g., 72 hours stirring reported in some related syntheses).

Purification : Typically involves extraction, washing with brine, drying over sodium sulfate, evaporation, and chromatographic purification on silica gel.

Data Table: Summary of Preparation Methods

Research Discoveries and Insights

The acylation of 4-methylaniline with 2-(4-hydroxyphenyl)acetyl chloride is a well-established method, offering good yields and purity, suitable for medicinal chemistry applications.

Alternative methods using isocyanates offer routes to related derivatives with potential for further functionalization.

The nitrostyrene intermediate pathway, while more complex, allows for the introduction of substituents on the phenyl rings and provides synthetic flexibility.

Crystallographic studies of related N-arylacetamides confirm the presence of strong hydrogen bonding involving the hydroxy and amide groups, which influence the compound's stability and bioactivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide moiety can modulate the compound’s overall reactivity and stability. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide can be contextualized by comparing it to analogs with variations in substituents on the phenyl rings or acetamide backbone. Below is a detailed analysis:

Halogen-Substituted Derivatives

- Biological studies suggest halogenated derivatives exhibit stronger binding to radiotherapy targets due to electron-withdrawing effects . Synthesis Yield: 31.8%, indicating moderate synthetic efficiency .

- 2-(4-Hydroxyphenyl)-N-(4-iodophenyl)acetamide (19i) Molecular Formula: C₁₈H₁₈INO₄ Key Features: Iodine substitution introduces a heavy atom, which may enhance radiosensitizing properties via Auger electron emission. The bulkier iodine atom reduces solubility compared to the methyl-substituted parent compound .

Electron-Donating/Withdrawing Group Modifications

- N-(4-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide (12q) Molecular Formula: C₁₆H₁₄N₂O₂ Key Features: The cyano group (-CN) is strongly electron-withdrawing, polarizing the acetamide backbone and altering binding kinetics. This derivative showed a 64.9% synthesis yield, suggesting stable intermediate formation .

- However, steric hindrance from the methoxy group may reduce binding affinity compared to the methyl-substituted analog .

Heteroaromatic and Complex Substituents

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) Molecular Formula: C₁₅H₁₃N₃O Key Features: Replacement of the phenyl ring with pyridine introduces a heteroatom, enabling coordination with metal ions or enzymes.

- N-(4-Acetyl-3-hydroxyphenyl)acetamide Molecular Formula: C₁₀H₁₁NO₃ Key Features: Acetylation of the hydroxyl group reduces hydrogen-bonding capacity but increases metabolic stability. This derivative is used in prodrug design due to its controlled release profile .

Biological Activity

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide, also known as a derivative of N-(4-hydroxyphenyl)acetamide, has garnered attention for its potential biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide is . Its structure features a hydroxyl group attached to a phenyl ring, which is significant for its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 255.31 g/mol |

| Melting Point | 130-132 °C |

| Solubility | Soluble in ethanol |

Analgesic Properties

Research indicates that derivatives of N-(4-hydroxyphenyl)acetamide exhibit analgesic effects comparable to traditional analgesics like acetaminophen but with reduced hepatotoxicity. A study highlighted that 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide demonstrated significant analgesic activity in vivo without the associated liver damage typically seen with other analgesics .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties. It was tested against various bacterial strains, exhibiting effective inhibition zones. The minimum inhibitory concentration (MIC) values suggest that it can be a promising candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced inflammation markers significantly compared to control groups. This effect is attributed to its ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

The mechanism of action involves several pathways:

- Inhibition of Cyclooxygenase Enzymes : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it inhibits cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins responsible for pain and inflammation.

- Antioxidant Activity : The hydroxyl group in the compound contributes to its antioxidant properties, which may protect cells from oxidative stress.

- Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters involved in pain perception, thus contributing to its analgesic effects.

Case Studies

- Analgesic Efficacy Study : In a controlled trial involving mice, doses of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide were administered to assess pain response. Results indicated a significant reduction in pain scores compared to untreated controls, supporting its use as an effective analgesic .

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values indicating strong antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.